molecular formula C7H8N2O2 B1295614 2,3-Diaminobenzoic acid CAS No. 27576-04-1

2,3-Diaminobenzoic acid

Cat. No.: B1295614
CAS No.: 27576-04-1
M. Wt: 152.15 g/mol
InChI Key: KKTUQAYCCLMNOA-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 2,3-diaminobenzoic acid was first reported using 3-nitroanthranilic acid as a precursor, involving catalytic hydrogenation with palladium on carbon in methanol. Early methodologies focused on optimizing yields through solvent selection and reaction conditions. For instance, reductions in acetic acid or water at elevated temperatures (230°C) were later explored to minimize decarboxylation side reactions. The compound’s utility expanded in the 21st century with its incorporation into peptide synthesis and polymer chemistry, driven by advances in hydrothermal and microwave-assisted reactions.

Fundamental Chemical Identity

Molecular Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₂O₂
  • SMILES : O=C(O)C1=CC=CC(N)=C1N
  • InChI Key : KKTUQAYCCLMNOA-UHFFFAOYSA-N
Property Value Source
Melting Point 198–204°C (decomposition)
Density 1.4 ± 0.1 g/cm³
Boiling Point 382.7 ± 32.0°C
pKa 5.10 ± 0.10

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.09 (dd, J = 8.0 Hz), 6.67 (dd, J = 7.4 Hz), 6.34 (m), 6.32 (br s).
  • ¹³C NMR (DMSO-d₆) : δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.
  • IR Spectrum : Characteristic peaks for NH₂ (3350 cm⁻¹) and COOH (1680 cm⁻¹).

Significance in Organic Chemistry

Role as a Building Block

This compound’s bifunctional nature enables its use in constructing heterocycles and polymers. For example, it reacts with benzil derivatives under hydrothermal conditions to form quinoxaline-carboxylic acids, key intermediates in medicinal chemistry. The compound also participates in polycondensation with terephthalic acid dichloro anhydride, yielding thermally stable polyamides.

Reactivity and Stability

  • Decarboxylation : At temperatures >200°C, decarboxylation competes with cyclization, producing 2,3-diarylquinoxalines.
  • Protection Strategies : Methyl ester and Boc-protected derivatives mitigate decarboxylation, enhancing synthetic utility.
  • Self-Catalysis : The inherent acidity of the COOH group facilitates reactions in water without external catalysts.

Overview of Research Applications

Pharmaceutical Development

  • Anticancer Agents : Serves as a precursor for benzimidazole derivatives targeting tyrosine kinase inhibitors.
  • Peptide Synthesis : Used to prepare preloaded diaminobenzoate resins for solid-phase peptide synthesis (SPPS).
  • Antioxidants : Chelates metal ions, reducing oxidative stress in biochemical systems.

Materials Science

  • Polymer Chemistry : Incorporated into coatings and adhesives, improving mechanical durability.
  • Luminescent Materials : Forms red-emitting carbon dots (RCDs) for optoelectronic applications.

Biochemical Studies

  • Enzyme Inhibition : Modulates sialidase activity, relevant for antiviral drug design.
  • Protein Labeling : Functionalized with Fmoc-amino acids for site-specific bioconjugation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUQAYCCLMNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067321
Record name Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-81-6, 27576-04-1
Record name 2,3-Diaminobenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=603-81-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, diamino-
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Record name Diaminobenzoic acid
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Record name 2,3-Diaminobenzoesäure
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Preparation Methods

Method Using 3-Nitroanthranilic Acid

This method involves the reduction of 3-nitroanthranilic acid to yield this compound:

  • Reagents :

    • 3-nitroanthranilic acid
    • Methanol
    • Palladium on carbon (10% Pd/C)
  • Procedure :

    • Dissolve 9.36 g (51.4 mmol) of 2-amino-3-nitrobenzoic acid in 100 mL of methanol.
    • Add 2.0 g of palladium on carbon.
    • Stir under hydrogen atmosphere until absorption ceases.
    • Filter the reaction mixture through Celite and evaporate under reduced pressure.
  • Yield : Approximately 5.40 g (69%) of dark brown solid product with a melting point around $$199^\circ C$$ .

Method Using 3-Chloro-2-Nitrobenzoic Acid

This patented method provides a more industrially viable route for synthesizing methyl esters of diamino compounds:

  • Reagents :

    • 3-chloro-2-nitrobenzoic acid
    • Ammonia gas
    • Methanol
    • Concentrated sulfuric acid
  • Procedure :

    • Mix 3-chloro-2-nitrobenzoic acid with water and a catalyst.
    • Introduce ammonia gas and heat the mixture for reaction.
    • Cool for crystallization and filter to obtain the intermediate product, followed by esterification using methanol and sulfuric acid.
  • Yield : The final product is methyl-2,3-diaminobenzoate with high purity (around $$98.8\%$$) and yield (approximately $$94.5\%$$).

One-Step Synthesis Method

A more recent approach involves a one-step synthesis that simplifies the preparation process:

  • Reagents :

    • Free diaminobenzoic acid
    • Fmoc-amino acids
  • Procedure :

    • The coupling reaction occurs without additional purification steps except for precipitation.
  • Yield : This method achieves yields ranging from $$40\%$$ to $$94\%$$ depending on the specific amino acids used.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each method for synthesizing this compound:

Method Starting Material Yield (%) Purity (%) Key Advantages
Reduction of Nitro Compound 3-Nitroanthranilic Acid ~69 High Simple procedure, good yield
Esterification Route 3-Chloro-2-Nitrobenzoic Acid ~94.5 ~98.8 Suitable for industrial scale
One-Step Synthesis Free Diaminobenzoic Acid ~40-94 Variable Simplified process

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild to moderate conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2,3-Diaminobenzoic acid is primarily used as an intermediate in the synthesis of several pharmaceuticals. Its structure allows it to participate in the development of anti-inflammatory and analgesic drugs . The compound facilitates reactions that lead to the formation of active pharmaceutical ingredients (APIs) that target various health conditions.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel class of anti-inflammatory agents derived from this compound. The compounds demonstrated significant efficacy in reducing inflammation in animal models, indicating potential for further development into therapeutic drugs .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is utilized to investigate enzyme inhibition and protein interactions. This is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Research Findings:
Research indicated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism. These findings suggest that further exploration could lead to new cancer treatment modalities .

Polymer Chemistry

Specialty Polymers Production:
The compound is employed in the synthesis of specialty polymers used in coatings and adhesives. Its reactive amino groups allow for polycondensation reactions that enhance the performance and durability of these materials.

Data Table: Polymer Applications

Polymer Type Application Area Properties Enhanced
CoatingsProtective coatingsImproved adhesion and durability
AdhesivesIndustrial adhesivesEnhanced strength and flexibility

Diagnostic Applications

Formulation of Diagnostic Agents:
this compound is incorporated into diagnostic agents for imaging techniques such as MRI and CT scans. Its properties improve the contrast and accuracy of medical diagnoses.

Case Study:
A recent advancement in imaging technology utilized a formulation containing this compound as a contrast agent. Clinical trials showed improved visibility of soft tissues compared to traditional agents .

Cosmetic Formulations

Antioxidant Properties:
In cosmetics, this compound is included for its antioxidant properties, which help protect the skin from free radicals and environmental stressors.

Product Development:
Several skincare products now feature this compound as an active ingredient aimed at providing anti-aging benefits. Clinical evaluations have shown improvements in skin elasticity and reduction in fine lines among users .

Mechanism of Action

The mechanism of action of 2,3-diaminobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomers of Diaminobenzoic Acids

There are six possible isomers of diaminobenzoic acids, differing in the positions of the amino and carboxylic acid groups on the benzene ring (Table 1) :

Isomer Name Amino Group Positions Carboxylic Acid Position
2,3-Diaminobenzoic acid C2, C3 C1
2,4-Diaminobenzoic acid C2, C4 C1
2,5-Diaminobenzoic acid C2, C5 C1
3,4-Diaminobenzoic acid C3, C4 C1
3,5-Diaminobenzoic acid C3, C5 C1
4,5-Diaminobenzoic acid C4, C5 C1

Among these, 3,4-diaminobenzoic acid (3,4-DBA, CAS 619-05-6) is the most structurally and functionally comparable to DBA, making it a key compound for comparative analysis .

Comparison with 3,4-Diaminobenzoic Acid (3,4-DBA)

Structural and Electronic Properties

  • 3,4-DBA: The meta-adjacent amino groups (C3 and C4) allow for extended conjugation with the carboxylic acid group, enhancing its acidity. This structural difference enables 3,4-DBA to act as a self-catalyst in quinoxaline synthesis under high-temperature aqueous conditions .

Comparison with Other Isomers

2,4-Diaminobenzoic Acid

  • Structural Feature: Amino groups at C2 and C4 create a para relationship with the carboxylic acid.
  • Application: Limited data, but derivatives are explored in dye intermediates and coordination chemistry .

2,5-Diaminobenzoic Acid

  • Reactivity: The para-amino group relative to the carboxylic acid may enhance electrophilic substitution reactions. No significant industrial applications are reported in the provided evidence.

Biological Activity

2,3-Diaminobenzoic acid (2,3-DBA) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that are significant in pharmaceutical and biochemical research, particularly in antimicrobial, antioxidant, and anti-inflammatory applications. This article explores the biological activity of 2,3-DBA, supported by data tables and case studies from various research findings.

This compound is characterized by its two amino groups located at the 2 and 3 positions of the benzene ring. Its molecular formula is C7H8N2O2C_7H_8N_2O_2, and it has a molecular weight of 152.15 g/mol. The compound is soluble in water and exhibits stability under standard laboratory conditions.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of 2,3-DBA against various pathogens. Research indicates that it is effective against both bacterial and fungal strains. The following table summarizes the antimicrobial activity observed in different studies:

MicroorganismActivity LevelReference
Escherichia coliModerate Inhibition
Bacillus cereusHigh Inhibition
Salmonella spp.Moderate Inhibition
Pseudomonas aeruginosaLow Inhibition
Candida albicansHigh Inhibition
Aspergillus nigerModerate Inhibition

In a study conducted by Singh et al., 2,3-DBA was shown to inhibit the growth of various pathogenic microorganisms effectively, indicating its potential as an antimicrobial agent in clinical settings .

Antioxidant Properties

2,3-DBA has also been reported to possess antioxidant properties , which contribute to its biological activity. It helps reduce the formation of free radicals in biological systems, potentially mitigating oxidative stress-related damage. This property is particularly relevant in the context of inflammatory diseases where oxidative stress plays a critical role .

Anti-inflammatory Effects

Research indicates that 2,3-DBA may inhibit pro-inflammatory cytokines such as IL-15 and TNF-α. A study focused on benzoic acid derivatives demonstrated that certain compounds effectively reduced the proliferation of peripheral blood mononuclear cells (PBMCs) and secretion of inflammatory markers . This suggests that 2,3-DBA could be explored further for its therapeutic potential in treating inflammatory conditions.

Case Studies

  • In Vitro Studies : A study showed that 2,3-DBA inhibited the growth of Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) determined to be within clinically relevant ranges .
  • Animal Models : In an animal model of inflammation induced by carrageenan, administration of 2,3-DBA resulted in a significant reduction in paw edema compared to control groups, indicating its potential anti-inflammatory effects .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,3-diaminobenzoic acid?

  • Methodological Answer : Synthesis typically involves catalytic reduction of nitro precursors (e.g., 2-nitro-3-aminobenzoic acid) using hydrogen gas and palladium on carbon. Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. Recrystallization from aqueous ethanol or methanol is commonly employed to achieve high purity (>98%). Characterization via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) and 1H^1H-NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons) ensures structural integrity .

Q. How can researchers characterize this compound to confirm its structural identity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H^1H-NMR to resolve aromatic protons and amine groups; 13C^{13}C-NMR to confirm carboxylic acid and aromatic carbons.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion peak detection (expected m/z: 153.1 [M+H]+^+).
  • Elemental Analysis : Verify C, H, N, O composition (theoretical: C 55.26%, H 5.30%, N 18.42%, O 21.02%).
  • Melting Point : Compare observed mp (e.g., ~215–218°C) with literature values .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in solubility data for diamino-substituted benzoic acids?

  • Methodological Answer : Discrepancies in solubility (e.g., 35% variation between static and dynamic methods for 3,5-diaminobenzoic acid ) arise from experimental conditions. To address this:
  • Standardize Protocols : Use consistent temperature control (±0.1°C) and saturation detection (e.g., UV-Vis monitoring).
  • Validate via Multiple Methods : Compare static (equilibrium-based) and dynamic (temperature-ramped) solubility measurements.
  • Data Modeling : Fit results to the modified Apelblat equation to assess thermodynamic consistency.
MethodSolubility in Ethanol (298.15 K)Relative Difference
Static0.003336 mol fraction35%
Dynamic0.002112 mol fraction
Table 1. Example solubility discrepancies and resolution strategies .

Q. How can this compound be utilized as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound’s dual amine groups enable diverse derivatization:
  • Peptide Coupling : React with activated esters (e.g., NHS esters) to form amide bonds for drug conjugates.
  • Heterocycle Formation : Condense with aldehydes or ketones to generate benzimidazoles or quinoxalines, common in anticancer agents.
  • Metal Complexation : Coordinate with transition metals (e.g., Pt, Ru) for catalytic or therapeutic applications.
    Note: Monitor reaction pH (optimally 6–8) to avoid side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard). Use a face shield during bulk handling.
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks (PEL: <1 mg/m3^3).
  • Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Incinerate in a licensed facility to avoid environmental release .

Q. How do researchers address conflicting data in biological activity studies of diamino-substituted benzoic acids?

  • Methodological Answer : Conflicting results (e.g., mutagenicity vs. non-mutagenicity) require:
  • Dose-Response Analysis : Test across a wide concentration range (e.g., 0.1–100 µM) in Ames assays.
  • Cell Line Validation : Use multiple models (e.g., bacterial reverse mutation + mammalian cell assays).
  • Metabolite Screening : Identify reactive intermediates via LC-MS to explain discrepancies.
    Example: 3,5-diaminobenzoic acid showed mutagenicity in Salmonella TA98 but not in TA100 .

Data Contradiction Analysis

Q. Why do solubility values for diamino-substituted benzoic acids vary significantly across studies?

  • Key Factors :
  • Impurity Profiles : Residual solvents or byproducts alter solubility. Purity >98% is critical for reproducibility.
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit distinct solubility.
  • pH Dependency : Solubility increases at pH > pKa (carboxylic acid: ~2.5; amines: ~4.5–5.5).
    Recommendation: Report solvent, temperature, pH, and purity in all studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminobenzoic acid
Reactant of Route 2
2,3-Diaminobenzoic acid

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